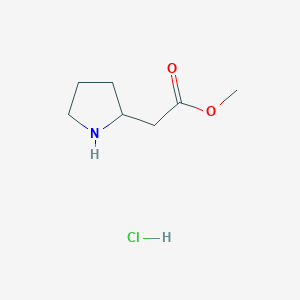

Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-pyrrolidin-2-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECAUVOXGVMVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-78-4 | |

| Record name | methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Methyl 2-(pyrrolidin-2-yl)acetate Hydrochloride: Properties, Analysis, and Applications

This guide provides a comprehensive technical overview of (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, a critical chiral building block for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, advanced analytical characterization methods, and its versatile applications in modern organic synthesis.

Chemical Identity and Core Structure

(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a chiral organic compound featuring a pyrrolidine ring, a foundational structure in many biologically active molecules.[1] Its identity is defined by its specific stereochemistry at the C2 position of the pyrrolidine ring, which is crucial for its application in asymmetric synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media, simplifying its use in various reaction conditions.

The key identifiers for this compound are:

-

Chemical Name: methyl (2R)-2-pyrrolidinylacetate hydrochloride

-

Molecular Weight: 179.65 g/mol [4]

The "(R)" designation in its name is of paramount importance. This specifies the absolute configuration of the stereocenter, which dictates the three-dimensional arrangement of the atoms. In drug development, enantiomeric purity is often directly linked to therapeutic efficacy and reduced side effects, making this defined stereochemistry a highly valued attribute.

Physicochemical Properties

The physical state and solubility of a reagent are primary considerations for its practical application in a laboratory setting. (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is typically a solid crystalline powder.[3] Its properties are summarized below.

| Property | Value/Description | Source(s) |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C.[3] | |

| Solubility | Soluble in water and organic solvents.[3] |

Expert Insight: The hydrochloride salt form significantly improves the compound's handling characteristics. The parent free-base is an amine, which can be oily and susceptible to oxidation and carboxylation via atmospheric CO₂. The salt is a stable, weighable solid. Its solubility in water is due to the ionic nature of the ammonium salt, while its organic solvent solubility is retained by the carbon backbone, offering flexibility in choosing reaction media.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the pyrrolidine ring protons, the acetate methylene protons (CH₂), and the methyl ester protons (OCH₃). The protons on the pyrrolidine ring, particularly those adjacent to the chiral center, are diastereotopic and will likely appear as complex multiplets. The N-H proton of the ammonium salt may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. Key signals include the carbonyl carbon of the ester (typically ~170 ppm), the carbons of the pyrrolidine ring, and the methyl ester carbon (~50-55 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Under electrospray ionization (ESI) in positive mode, the primary observed species would be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₇H₁₃NO₂ plus a proton.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups. Expected characteristic absorption bands include:

-

A strong C=O stretch from the ester group (~1730-1750 cm⁻¹).

-

N-H stretching bands from the secondary ammonium salt (broad, ~2400-2800 cm⁻¹).

-

C-H stretching bands from the aliphatic parts of the molecule (~2850-3000 cm⁻¹).

Chiral Analysis for Enantiomeric Purity

Ensuring the enantiomeric excess (e.e.) is critical for any application relying on the compound's chirality. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.

Rationale for Protocol: The primary amine of the pyrrolidine must often be derivatized to introduce a chromophore (a light-absorbing group) for UV detection and to enhance interaction with the chiral stationary phase. Reagents like 4-nitrobenzoic acid or benzoyl chloride are commonly used for this purpose.[5][6] The choice of CSP and mobile phase is crucial for achieving baseline separation of the two enantiomers.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

-

Derivatization:

-

Dissolve a known quantity of (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride in a suitable aprotic solvent (e.g., acetonitrile).

-

Add a slight excess of a tertiary amine base (e.g., triethylamine) to neutralize the hydrochloride and free the secondary amine.

-

Add an acylating agent (e.g., benzoyl chloride) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction and extract the derivatized product.

-

-

HPLC Analysis:

-

Column: Chiralcel OD-H or similar polysaccharide-based chiral column.[5]

-

Mobile Phase: A mixture of n-hexane and ethanol is a common starting point. Isocratic elution is preferred for this analysis.[5]

-

Flow Rate: Typically 1.0 mL/min.[5]

-

Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for benzoyl derivatives).[5]

-

-

Data Analysis:

-

Integrate the peak areas for both the (R) and the potential (S) enantiomer.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.

-

View DOT script for Chiral Purity Analysis Workflow

Diagram 1: Chiral Purity Analysis Workflow

Reactivity and Synthetic Utility

This molecule is a bifunctional synthetic intermediate, possessing both a nucleophilic secondary amine and an electrophilic ester. This duality allows for a wide range of chemical transformations.

-

N-Functionalization: The secondary amine is readily acylated, alkylated, or used in reductive amination reactions. This allows for the introduction of diverse substituents on the nitrogen atom, which is a common strategy in medicinal chemistry to modulate a drug's properties.

-

Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide via aminolysis.

Its primary value lies in its role as a chiral scaffold. The pyrrolidine ring is a privileged structure in pharmacology, appearing in numerous FDA-approved drugs. By using this (R)-configured starting material, complex molecular targets can be synthesized with precise stereochemical control, avoiding the need for difficult chiral separations later in the synthetic sequence.[3] It is a key intermediate for synthesizing bioactive molecules and drugs with specific steric structures.[3]

View DOT script for Synthetic Utility Map

Diagram 2: Synthetic Utility Map

Handling, Safety, and Toxicology

As with any laboratory chemical, proper safety precautions must be observed. (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is classified as a warning-level hazard.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Safe Handling Protocol:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]

-

Avoid generating dust.

-

Ensure eyewash stations and safety showers are readily accessible.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[3][8]

Conclusion

(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is more than just a chemical reagent; it is an enabling tool for the precise construction of complex, stereochemically defined molecules. Its stable, easy-to-handle solid form, combined with its versatile reactivity at both the amine and ester functional groups, makes it an invaluable asset in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties and the analytical methods required to verify its quality are the first steps toward leveraging its full synthetic potential.

References

-

ChemBK. (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. [Link]

-

ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

-

ACS Central Science. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. [Link]

-

ChemUniverse. (r)-methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. [Link]

-

NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC. [Link]

-

Agilent. Safety Data Sheet. [Link]

Sources

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. agilent.com [agilent.com]

An In-Depth Technical Guide to (S)-Methyl 2-(pyrrolidin-2-yl)acetate Hydrochloride: A Chiral Keystone for Drug Discovery

This guide provides an in-depth technical overview of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (CAS Number: 259868-83-2), a pivotal chiral building block in modern pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document will delve into the compound's chemical identity, stereoselective synthesis, analytical characterization, and its critical applications in the synthesis of bioactive molecules, with a focus on the underlying scientific principles that guide its use.

Core Compound Identity and Physicochemical Properties

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a chiral organic compound that belongs to the class of pyrrolidine derivatives.[1][2] The presence of a stereocenter at the 2-position of the pyrrolidine ring makes it a valuable synthon for introducing specific stereochemistry into drug candidates, which is often crucial for their pharmacological activity and safety profiles.[3][4]

| Property | Value | Source(s) |

| CAS Number | 259868-83-2 | [5][6][7][8][9] |

| Molecular Formula | C₇H₁₄ClNO₂ | [5] |

| Molecular Weight | 179.64 g/mol | [5][7] |

| Appearance | Solid | [5] |

| Melting Point | 53°C | [5] |

| Purity | Typically ≥96% | [5] |

| Storage | Inert atmosphere, 2-8°C | [5] |

The Significance of Chirality: The (S)-Configuration

The "(S)-" designation in the compound's name refers to the specific spatial arrangement of the atoms around the chiral center, as defined by the Cahn-Ingold-Prelog priority rules. In drug development, enantiomers (mirror-image isomers) of a chiral molecule can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects.[3] Therefore, the use of enantiomerically pure starting materials like (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is essential for the synthesis of single-enantiomer drugs.[3][4]

Stereoselective Synthesis Strategies

The synthesis of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride with high enantiomeric purity is a key challenge. The most common and effective strategies start from readily available chiral precursors, primarily L-proline or its derivatives. This approach leverages the inherent chirality of the starting material to ensure the desired stereochemistry in the final product.

Synthesis from L-Proline Derivatives

A prevalent method for synthesizing pyrrolidine-containing drugs involves the use of cyclic precursors like proline and its derivatives.[10] This ensures the production of optically pure compounds with good yields. The synthesis often begins with (S)-prolinol, which can be obtained by the reduction of L-proline.[10]

A logical synthetic pathway from an L-proline derivative to (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is outlined below. This multi-step process involves the protection of the amine, modification of the carboxyl group, and subsequent deprotection.

Caption: A generalized workflow for the synthesis of the target compound from an L-proline derivative.

Experimental Protocol: A Representative Synthesis

Step 1: N-Protection of L-Proline Methyl Ester

-

To a solution of L-proline methyl ester hydrochloride in dichloromethane (DCM), add triethylamine at 0°C to neutralize the hydrochloride salt.

-

Slowly add a solution of a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) in DCM.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove byproducts and drying the organic layer.

-

Purify the N-protected L-proline methyl ester by column chromatography.

Step 2: Homologation (e.g., via Arndt-Eistert Synthesis)

This step extends the carbon chain by one methylene group.

-

Convert the N-protected L-proline methyl ester to the corresponding carboxylic acid via hydrolysis.

-

Activate the carboxylic acid (e.g., by forming an acid chloride with thionyl chloride or oxalyl chloride).

-

React the acid chloride with diazomethane to form a diazoketone.

-

Perform a Wolff rearrangement of the diazoketone in the presence of methanol and a silver catalyst to yield the N-protected methyl ester homolog.

Step 3: N-Deprotection and Salt Formation

-

Dissolve the N-protected (S)-Methyl 2-(pyrrolidin-2-yl)acetate in a suitable solvent (e.g., dioxane or ethyl acetate).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

-

Stir the reaction mixture until the deprotection is complete (monitored by TLC).

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed picture of the molecule's connectivity.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can further confirm its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the ester carbonyl group (C=O stretch) and the amine N-H bonds (in the hydrochloride salt form).

Chiral Purity Analysis: The Importance of Enantiomeric Excess

The determination of the enantiomeric excess (e.e.) is arguably the most critical quality control parameter for this chiral building block. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.

Principle of Chiral HPLC:

Chiral stationary phases are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and, thus, their separation.

Caption: A simplified workflow for the chiral separation of enantiomers using HPLC.

Representative Chiral HPLC Method:

While a specific validated method for this exact compound is not publicly available, a general approach for separating chiral amines or their derivatives can be employed and optimized.[11]

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative, is often effective.[12]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine (e.g., diethylamine or triethylamine) can improve peak shape and resolution.

-

Detection: UV detection at a suitable wavelength is commonly used.

Applications in Drug Development: A Key Intermediate for ACE Inhibitors

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a valuable intermediate in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[10] ACE inhibitors are a class of drugs used to treat hypertension and congestive heart failure.

Role in the Synthesis of Imidapril

Imidapril is an ACE inhibitor where the pyrrolidine ring is a key structural feature that interacts with the active site of the enzyme. The synthesis of Imidapril involves the coupling of a dipeptide-like side chain with a substituted pyrrolidine derivative. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride can serve as a precursor to the required chiral pyrrolidine moiety.

The general synthetic strategy involves the acylation of the secondary amine of the pyrrolidine ring with a suitable activated carboxylic acid derivative.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride [cymitquimica.com]

- 6. 259868-83-2|(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 7. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, CAS No. 259868-83-2 - iChemical [ichemical.com]

- 8. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | 259868-83-2 [chemicalbook.com]

- 9. 259868-83-2 | (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride - AiFChem [aifchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-(pyrrolidin-2-yl)acetate Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, a key chiral building block in modern pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, purification, and analytical characterization of this versatile intermediate. Furthermore, it explores its critical role in the development of central nervous system (CNS) agents, with a particular focus on nootropic and antiepileptic drugs.

Core Molecular Attributes and Physicochemical Properties

This compound is a chiral organic compound that exists as a racemic mixture and as individual (R)- and (S)-enantiomers. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it highly suitable for various synthetic applications.

Molecular Structure and Weight

The molecular structure consists of a pyrrolidine ring substituted at the 2-position with a methyl acetate group. The hydrochloride salt is formed by the protonation of the secondary amine in the pyrrolidine ring.

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| Appearance | Solid crystalline powder | [2] |

| Solubility | Soluble in water and organic solvents | [2] |

| Storage Conditions | Room temperature, under inert gas | [1] |

Table 2: Isomer-Specific Information

| Isomer | CAS Number |

| (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | 340040-67-7 |

| (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | 259868-83-2 |

| Racemic this compound | 1263378-78-4 |

Synthesis and Purification: A Methodological Deep Dive

The synthesis of this compound is a critical process, with a focus on achieving high purity and, when required, high enantiomeric excess. The general strategy involves the esterification of a suitable pyrrolidine precursor followed by the formation of the hydrochloride salt.

General Synthesis Pathway

A common synthetic route involves the esterification of a pyrrolidine-2-acetic acid derivative or a related precursor like R-pyrrolidine ethanol.[2] For instance, the esterification can be achieved using methanol in the presence of an acid catalyst, followed by the introduction of hydrochloric acid to precipitate the desired salt.

Caption: Generalized synthesis workflow.

Illustrative Experimental Protocol (Conceptual)

Step 1: N-Protection of the Pyrrolidine Ring

The secondary amine of the pyrrolidine precursor is protected to prevent side reactions. Common protecting groups include tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz).

Step 2: Alkylation

The protected pyrrolidine is then reacted with a suitable electrophile, such as methyl bromoacetate, to introduce the acetate moiety.

Step 3: Deprotection and Esterification

The protecting group is removed under acidic conditions, which can concurrently facilitate the esterification of the carboxylic acid intermediate with methanol.

Step 4: Hydrochloride Salt Formation

The final product is isolated as the hydrochloride salt by treatment with a solution of hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol.

Purification by Recrystallization

Recrystallization is a crucial step to enhance the purity of the final product. A common solvent system for recrystallizing similar hydrochloride salts is a mixture of a polar solvent in which the salt is soluble at elevated temperatures (e.g., ethanol, methanol, or isopropanol) and a less polar co-solvent in which the salt is less soluble at room temperature (e.g., diethyl ether or ethyl acetate). The process involves dissolving the crude product in a minimal amount of the hot primary solvent, followed by the gradual addition of the co-solvent until turbidity is observed. Cooling the solution then induces the crystallization of the purified product.

Comprehensive Analytical Characterization

To ensure the identity, purity, and, if applicable, the enantiomeric excess of this compound, a suite of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the methyl ester protons, the protons of the pyrrolidine ring, and the methine proton at the chiral center. The integration of these signals provides quantitative information about the relative number of protons. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the pyrrolidine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound. For chiral analysis, specialized chiral stationary phases are necessary to separate the (R)- and (S)-enantiomers. The choice of the chiral column and mobile phase is critical for achieving baseline separation.

Table 3: Conceptual HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it can also provide information about impurities. The mass spectrum would be expected to show a molecular ion peak corresponding to the free base of the compound.

Applications in Pharmaceutical Development

This compound, particularly its chiral isomers, serves as a vital building block in the synthesis of a range of pharmaceutically active compounds, primarily targeting the central nervous system.[1]

Key Intermediate in Nootropic Drug Synthesis

The pyrrolidine ring is a common scaffold in the development of nootropic agents, which are substances that may enhance cognitive function. The (S)-enantiomer of methyl 2-(pyrrolidin-2-yl)acetate is a precursor in some synthetic routes to the well-known nootropic and antiepileptic drug, Levetiracetam.

Caption: Role as a precursor in Levetiracetam synthesis.

The synthesis of Levetiracetam from a pyrrolidine-2-yl derivative underscores the importance of having access to high-purity chiral intermediates like this compound. The stereochemistry at the 2-position of the pyrrolidine ring is crucial for the pharmacological activity of the final drug product.

Building Block for Novel CNS Agents

Beyond Levetiracetam, this intermediate is valuable in medicinal chemistry for the synthesis of novel compounds targeting various neurological receptors.[1] Its ester functionality allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in the development of new CNS-active drugs.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause skin and eye irritation. Inhalation should be avoided. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It should be handled in a well-ventilated area, and appropriate measures should be taken to prevent fire, as it is a combustible solid.[2]

Conclusion

This compound is a fundamentally important chiral building block with significant applications in pharmaceutical research and development. Its well-defined structure and versatile reactivity make it an invaluable starting material for the synthesis of complex, biologically active molecules, particularly those targeting the central nervous system. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use in the creation of novel therapeutics.

References

-

(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. ChemBK. [Link].

- Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

-

Methyl 2-[(2s)-pyrrolidin-2-yl]acetate hydrochloride (C7H13NO2). PubChemLite. [Link].

-

United States Patent (19). Googleapis.com. [Link].

-

This compound. MySkinRecipes. [Link].

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link].

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link].

-

(S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. MDPI. [Link].

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-(pyrrolidin-2-yl)acetate Hydrochloride

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can severely limit their absorption and lead to suboptimal drug concentrations in systemic circulation.[1][2] This guide focuses on Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, a chiral intermediate with significant applications in the synthesis of bioactive molecules.[3] A thorough characterization of its solubility is not merely an academic exercise; it is a foundational step in its journey from a promising molecule to a viable therapeutic agent.

This document provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Understanding this compound

This compound is an organic compound, specifically the hydrochloride salt of the methyl ester of pyrrolidin-2-yl)acetic acid.[3][4] The presence of the hydrochloride group generally enhances the aqueous solubility of amine-containing compounds by forming a salt that can more readily dissociate in polar solvents like water.[5][6]

Chemical Structure:

-

Appearance: It is typically a solid crystalline powder.[3]

-

General Solubility: Described as soluble in water and organic solvents.[3]

While qualitative descriptions are useful, quantitative data is essential for formulation development, process chemistry, and toxicological studies. The following sections will detail how such precise data can be generated.

Factors Influencing the Solubility of Amine Hydrochloride Salts

The solubility of an ionizable compound like this compound is not a single value but is highly dependent on the properties of the solvent system.[9] Understanding these factors is crucial for designing meaningful experiments and for developing robust formulations.

The Impact of pH

For a weak base's hydrochloride salt, pH is a critical factor.[10] The pyrrolidine nitrogen in the molecule can be protonated or deprotonated depending on the pH of the solution. The hydrochloride salt form is more prevalent at lower pH values. As the pH increases, the equilibrium will shift towards the free base form, which is generally less soluble in aqueous media. This pH-dependent solubility is a key consideration for oral drug delivery, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.[10]

The Role of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[5][9] This relationship is vital for processes like crystallization, which is often used for purification.[9] Determining the solubility at various temperatures allows for the construction of a solubility curve, which is essential for optimizing crystallization processes and ensuring the stability of a formulated drug product under different storage conditions.[9]

The Common Ion Effect

The solubility of a sparingly soluble salt is decreased by the presence of a second solute that furnishes a common ion. For this compound, the presence of chloride ions from other sources (e.g., in a buffered solution like phosphate-buffered saline) can reduce its solubility. This phenomenon is particularly important to consider when formulating parenteral dosage forms, where physiological chloride concentrations can impact the drug's solubility.[11]

Polarity of the Solvent

The principle of "like dissolves like" is fundamental to solubility.[12] Polar solvents will generally be more effective at dissolving polar or ionic compounds like this compound. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant all play a role in its ability to solvate the ions of the dissolved salt.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, step-by-step methodology for determining the equilibrium solubility of this compound. The shake-flask method is a widely accepted and robust technique for this purpose.[13]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached.[13] At equilibrium, the solution is saturated with the solute. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined analytically.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility. A starting point could be to add 50-100 mg of the compound to 1 mL of the solvent in a sealed vial.

-

Prepare separate vials for each solvent to be tested (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.).

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C to mimic physiological conditions).[13]

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

-

Analytical Quantification:

-

The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Data Reporting:

-

The solubility should be reported in standard units such as mg/mL or mol/L, along with the solvent and the temperature at which the measurement was made.

-

Self-Validating System for Trustworthiness

To ensure the integrity of the results, the following checks should be integrated into the protocol:

-

Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points ensures that the measured concentration is stable and represents true equilibrium.

-

Solid Phase Analysis: After the experiment, the remaining solid material can be analyzed (e.g., by PXRD or DSC) to confirm that no phase transformation or degradation of the compound has occurred during the experiment.[10]

-

Mass Balance: Comparing the initial mass of the compound with the sum of the dissolved and remaining undissolved mass can help to verify the accuracy of the measurements.

Presenting and Interpreting Solubility Data

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data

While specific experimental data for this compound is not widely published, a typical data table would be structured as follows:

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 25 | Data to be determined |

| Deionized Water | 37 | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined |

| 0.1 N HCl | 37 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |

For context, a structurally related compound, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, has reported solubilities of 25 mg/mL in DMSO and 30 mg/mL in Ethanol.[14]

Chemical Equilibrium Diagram

The pH-dependent solubility of this compound can be represented by the following equilibrium:

Caption: Dissolution and pH-Dependent Equilibrium.

This diagram illustrates that in the solid state, the compound exists as an ion pair. Upon dissolution, it dissociates into its constituent ions. In an aqueous solution, the protonated pyrrolidine ring is in equilibrium with its deprotonated (free base) form, a process governed by the pH of the solution.

Conclusion

The solubility of this compound is a multifaceted property that is fundamental to its development as a pharmaceutical intermediate. This guide has provided a framework for understanding the theoretical underpinnings of its solubility and a detailed, validated protocol for its experimental determination. By carefully considering factors such as pH, temperature, and the composition of the solvent, researchers can generate the high-quality, reliable solubility data that is essential for advancing promising molecules through the drug development pipeline. The methodologies and principles outlined herein are designed to ensure scientific integrity and provide a solid foundation for formulation and process development efforts.

References

- The Importance of Solubility for New Drug Molecules. (2020-05-11).

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024-04-04).

- The importance of solubility and how to collect it using dynamic methods - Technobis Crystallization Systems. (2023-04-05).

- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023-04-06).

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (2024-09-09).

- Methylamine hydrochloride | Solubility of Things.

- (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride - ChemBK. (2024-04-09).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012-06-11).

- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate. (2016-01-23).

- (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, CAS No. 259868-83-2 - iChemical.

- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021-07-05).

- 1263378-78-4|this compound|BLD Pharm.

- (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | 340040-67-7 - Sigma-Aldrich.

- Why do amines dissolve in hydrochloric acid? - Quora. (2017-03-01).

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO.

- Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed.

- (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride - CymitQuimica.

- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride) - Cayman Chemical.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. chembk.com [chembk.com]

- 4. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, CAS No. 259868-83-2 - iChemical [ichemical.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. quora.com [quora.com]

- 7. 1263378-78-4|this compound|BLD Pharm [bldpharm.com]

- 8. (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride [cymitquimica.com]

- 9. crystallizationsystems.com [crystallizationsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascendiacdmo.com [ascendiacdmo.com]

- 13. scielo.br [scielo.br]

- 14. caymanchem.com [caymanchem.com]

Spectroscopic Data for Methyl 2-(pyrrolidin-2-yl)acetate Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (C₇H₁₄ClNO₂), a versatile building block in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Spectroscopic Characterization

This compound is a chiral heterocyclic compound frequently employed as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, comprising a pyrrolidine ring, a methyl ester, and a hydrochloride salt of a secondary amine, necessitates a multi-faceted analytical approach for unambiguous identification and quality control. Spectroscopic techniques are indispensable for confirming the molecular structure, identifying functional groups, and ensuring the purity of the synthesized compound. This guide delves into the expected spectroscopic signatures of this molecule, providing a basis for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the pyrrolidine ring and the acetate moiety.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the acetate group, and the methyl ester. The hydrochloride form will influence the chemical shifts of protons near the nitrogen atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH₂⁺ (Pyrrolidine) | 9.0 - 10.0 | Broad singlet | - |

| CH (Pyrrolidine, C2) | 3.8 - 4.2 | Multiplet | - |

| CH₂ (Acetate, α to C=O) | 2.8 - 3.2 | Multiplet | - |

| OCH₃ (Methyl Ester) | 3.7 (s) | Singlet | - |

| CH₂ (Pyrrolidine, C5) | 3.2 - 3.6 | Multiplet | - |

| CH₂ (Pyrrolidine, C3 & C4) | 1.8 - 2.4 | Multiplet | - |

Causality Behind Experimental Choices: The choice of a polar, deuterated solvent such as D₂O or DMSO-d₆ is critical for dissolving the hydrochloride salt. The broadness of the N-H proton signal is due to quadrupole broadening and exchange with the solvent. The multiplets for the pyrrolidine ring protons arise from complex spin-spin coupling.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 170 - 175 |

| CH (Pyrrolidine, C2) | 55 - 60 |

| OCH₃ (Methyl Ester) | 50 - 55 |

| CH₂ (Pyrrolidine, C5) | 45 - 50 |

| CH₂ (Acetate, α to C=O) | 40 - 45 |

| CH₂ (Pyrrolidine, C3) | 28 - 33 |

| CH₂ (Pyrrolidine, C4) | 22 - 27 |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

The mass spectrum is typically acquired for the free base form of the compound (C₇H₁₃NO₂), which has a monoisotopic mass of 143.0946 g/mol . The hydrochloride is usually lost during the ionization process.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 144.102 | Protonated molecular ion |

| [M+Na]⁺ | 166.084 | Sodium adduct |

| [M]⁺ | 143.095 | Molecular ion |

Data predicted by PubChem. [1] Trustworthiness: The fragmentation of cyclic amines often involves alpha-cleavage, leading to the formation of stable iminium ions. The loss of the acetate side chain or fragments from the pyrrolidine ring would be expected fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for mass spectrometry data acquisition.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While experimental data is not widely published, a thorough understanding of the compound's structure allows for accurate prediction of its spectroscopic features. This guide provides a foundational framework for researchers to interpret the spectra of this important synthetic intermediate, ensuring its identity and purity in drug discovery and development workflows. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and reliability in analytical results.

References

-

PubChem. Methyl 2-[(2s)-pyrrolidin-2-yl]acetate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChemLite. Methyl 2-[(2s)-pyrrolidin-2-yl]acetate hydrochloride (C7H13NO2). [Link]

Sources

Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride safety and handling precautions

An In-depth Technical Guide for the Safe Handling and Management of Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of this compound (CAS No. 1263378-78-4). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of operational safety.

Compound Identification and Physicochemical Properties

This compound is a chiral organic compound frequently utilized as a synthetic intermediate in pharmaceutical research and development.[1] Understanding its fundamental properties is the first step in a thorough risk assessment. It is a solid, crystalline powder that is soluble in water and other organic solvents.[1]

Table 1: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 179.64 g/mol | [2][4] |

| Appearance | Solid | [2][3] |

| Melting Point | ~53°C | [2] |

| Storage Temperature | 2-8°C, Inert Atmosphere | [2] |

| Solubility | Soluble in water | [1] |

Hazard Identification and GHS Classification

A thorough understanding of the inherent hazards is critical for risk mitigation. Based on available data, this compound is classified as hazardous.[2][4] The primary routes of exposure are inhalation, ingestion, and dermal contact.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][4] |

The hydrochloride salt nature of the compound suggests it is irritating and corrosive.[1] Upon decomposition, it may emit toxic fumes, including nitrogen oxides and hydrogen chloride gas.[5]

Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs implement a multi-layered approach to risk mitigation, known as the hierarchy of controls. Personal Protective Equipment (PPE) is the final, essential barrier, but it should never be the only one.

Caption: Hierarchy of controls applied to laboratory use.

Exposure Controls and Personal Protective Equipment (PPE)

Given the compound's hazard profile, stringent exposure controls are mandatory. All handling of the solid or its solutions should occur within a certified chemical fume hood to minimize inhalation risk.[6]

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, which can cause serious eye irritation.[7][8] |

| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact, which can cause irritation.[9] Thicker gloves offer better protection.[8] |

| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[7] |

| Respiratory | NIOSH-approved respirator. | Required if dusts or aerosols are generated outside of a fume hood.[9] |

Causality Behind PPE Choices:

-

Goggles over Safety Glasses: The "serious eye irritation" (H319) classification necessitates a full seal around the eyes, which standard safety glasses do not provide.[2][4]

-

Nitrile Gloves: Amines and their salts can be absorbed through the skin. Nitrile provides a robust barrier against a wide range of organic chemicals. Gloves should be inspected before use and changed immediately if contamination is suspected.[8]

-

Fume Hood: The potential for respiratory irritation (H335) makes local exhaust ventilation essential.[2][4] A fume hood captures airborne particles and vapors at the source, preventing them from entering the operator's breathing zone.[6]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to preventing accidents and maintaining compound integrity.

5.1 Handling:

-

Always handle this compound within a chemical fume hood.[10]

-

Avoid the formation and inhalation of dust or aerosols.[7]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge, especially when handling larger quantities.[11]

-

Wash hands thoroughly after handling.[10]

-

Keep containers tightly closed when not in use.[11]

5.2 Storage:

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.[11][12] The recommended storage temperature is between 2-8°C.[2]

-

Keep containers tightly sealed and store under an inert atmosphere to prevent degradation.[2]

-

Store away from strong oxidizing agents, acids, and bases, with which amines can react exothermically.[13]

-

Use secondary containment, such as a tray or tub, to contain potential spills.[14]

-

Ensure the storage area is clearly labeled and access is restricted to authorized personnel.[10]

Emergency Procedures: First Aid and Spill Management

A clear, rehearsed emergency plan is a critical component of laboratory safety.

6.1 First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

-

Skin Contact: Remove all contaminated clothing and immediately flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[15][16]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[16][17]

6.2 Spill Response Protocol:

The response to a spill depends on its scale. The following workflow outlines the decision-making process and necessary actions.

Caption: Workflow for responding to a chemical spill.

Detailed Steps for a Minor Spill (<100g):

-

Alert & Secure: Alert personnel in the lab and restrict access to the spill area.[16][18]

-

Ventilate: Ensure the chemical fume hood is operating to ventilate vapors.[6]

-

PPE: Don two pairs of nitrile gloves, chemical safety goggles, and a lab coat.[9][18]

-

Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or cat litter, working from the outside in to prevent spreading.[16][19]

-

Collect: Carefully sweep the absorbed material into a designated, sealable hazardous waste container. Use plastic tools to avoid generating sparks.[19][20]

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.[20]

-

Dispose: Place all contaminated materials, including gloves, absorbent, and cleaning cloths, into the hazardous waste container.[19][20]

-

Report: Fully document and report the spill to your laboratory supervisor.[18]

Waste Disposal

Chemical waste must be managed in accordance with institutional, local, regional, and national regulations.[19]

-

Waste Classification: this compound and materials contaminated with it are classified as hazardous waste.[19]

-

Containment: Collect all solid and liquid waste in dedicated, clearly labeled, and sealed hazardous waste containers.[19][20] Do not mix with other waste streams unless permitted by your institution's waste management plan.[19]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[20]

-

Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Never dispose of this chemical down the drain.[20]

References

- BenchChem. (2025). Safe Disposal of (R)-3-(Boc-amino)

- Apollo Scientific.

- ChemBK. (2024). (R)-Methyl 2-(pyrrolidin-2-yl)

- Loba Chemie.

- National Center for Biotechnology Information. (n.d.). Pyrrolidine.

- BenchChem. (2025). Personal protective equipment for handling WAY 316606 hydrochloride.

- BenchChem. (2025).

- University of California Merced. (2012).

- CymitQuimica. (S)-Methyl 2-(pyrrolidin-2-yl)

- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?

- CDH Fine Chemical. (n.d.).

- Sigma-Aldrich. (2025).

- iPolymer. (2017). The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals.

- National Center for Biotechnology Information. (n.d.). 3-Pyrrolidineacetic acid methyl ester hydrochloride.

- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.

- CymitQuimica. (R)-Methyl 2-(pyrrolidin-2-yl)

- Fisher Scientific. (2009).

- Florida State University Emergency Management. (n.d.). Chemical Spills.

- Fisher Scientific. (2025).

- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.

Sources

- 1. chembk.com [chembk.com]

- 2. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride [cymitquimica.com]

- 3. (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride [cymitquimica.com]

- 4. 3-Pyrrolidineacetic acid methyl ester hydrochloride | C7H14ClNO2 | CID 45791343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ipolymer.com [ipolymer.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pppmag.com [pppmag.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. lobachemie.com [lobachemie.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 17. fishersci.com [fishersci.com]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. benchchem.com [benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Commercial availability of chiral Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride

An In-Depth Technical Guide to the Commercial Availability of Chiral Methyl 2-(pyrrolidin-2-yl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. This compound, a derivative of the amino acid proline, is a quintessential example of a high-value chiral building block. Its pyrrolidine ring system is a privileged scaffold found in numerous biologically active compounds. The ability to source enantiomerically pure forms of this intermediate is a critical starting point for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its commercial availability, synthetic considerations, and applications, empowering researchers to make informed decisions in their procurement and research strategies.

Chemical Identity and Properties

-

Chemical Name: this compound

-

Parent Compound: A methyl ester derivative of 2-pyrrolidineacetic acid.

-

Chirality: The stereocenter at the C2 position of the pyrrolidine ring gives rise to two enantiomers: (R) and (S).

-

Molecular Formula: C₇H₁₄ClNO₂[1]

-

Molecular Weight: 179.64 g/mol [1]

-

Common CAS Numbers:

Commercial Availability: Sourcing Enantiopure Intermediates

The accessibility of enantiomerically pure this compound is robust, with numerous chemical suppliers offering research- to bulk-scale quantities. The choice of supplier often depends on the required enantiomeric purity, scale, and lead time. Below is a comparative summary of offerings from various vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| ChemUniverse | (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | 340040-67-7 | 95% | 250mg, 1g, Bulk |

| MySkinRecipes | This compound | 1263378-78-4 | 95% | 100mg, 250mg, 1g |

| ChemBK | (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | 340040-67-7 | Not Specified | Spot Supply |

| BLD Pharm | This compound | 1263378-78-4 | Not Specified | Inquire |

| Echemi | (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | Not Specified | Not Specified | Inquire |

Note: Pricing and availability are subject to change. Researchers should request quotes for the most current information.

Synthetic Considerations and Methodologies

While commercially available, understanding the synthetic routes to chiral this compound provides valuable context for its quality and potential impurities. The synthesis of pyrrolidine-containing drugs and their precursors often begins with readily available chiral starting materials like (S)-proline or (R)-proline.[5]

General Synthetic Workflow

The most common and economically viable approach involves the direct esterification of the corresponding enantiopure 2-pyrrolidineacetic acid or a derivative. The causality behind this choice is the preservation of the pre-existing stereocenter from the starting amino acid, avoiding costly and often lower-yielding asymmetric synthesis or chiral resolution steps.

Caption: Simplified workflow for synthesizing the title compound from (S)-Proline.

Protocol: Fischer Esterification of (S)-2-Pyrrolidineacetic Acid

This protocol describes a standard laboratory procedure for the final esterification step. Its self-validating nature relies on the clear physical and chemical changes and standard analytical endpoints.

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-2-pyrrolidineacetic acid (1.29 g, 10 mmol).

-

Solvent and Catalyst Addition: Add anhydrous methanol (50 mL). Cool the suspension in an ice bath to 0°C. Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise over 10 minutes. Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the acid catalyst for the esterification. This method is highly effective for driving the equilibrium towards the product.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude methyl ester hydrochloride salt.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol and add diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature and then to 0°C to induce crystallization.

-

Isolation and Drying: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Applications in Pharmaceutical R&D

The utility of chiral this compound is primarily as a pharmaceutical intermediate.[1] Its structure serves as a versatile scaffold for further chemical modifications.

-

Synthesis of CNS Agents: It is a key building block for compounds targeting the central nervous system (CNS), including potential nootropic or stimulant properties.[1]

-

Medicinal Chemistry: The ester functionality allows for straightforward chemical transformations, making it highly valuable in medicinal chemistry for developing libraries of related compounds for structure-activity relationship (SAR) studies.[1]

-

General Bio-organic Synthesis: As a chiral compound, it is widely used to synthesize molecules with specific steric structures for various bioactive applications, including potential drugs and pesticides.[2]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Safety Precautions: The compound is considered irritating and corrosive.[2] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.[2] Operations should be conducted in a well-ventilated fume hood. Avoid skin contact and inhalation.[2]

-

Storage Conditions: To ensure stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] Recommended storage conditions are typically in a cool, dry environment away from heat sources.[2] Some suppliers recommend room temperature storage.[1]

Conclusion

Chiral this compound is a strategically vital intermediate for the pharmaceutical and life sciences industries. Its commercial availability in both (R) and (S) enantiomeric forms from a variety of suppliers provides researchers with reliable access to this key building block. A thorough understanding of its properties, synthetic origins, and handling requirements enables its effective and safe integration into complex synthetic campaigns, accelerating the development of novel, stereochemically defined therapeutic agents.

References

-

(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride - ChemBK. (2024). ChemBK. [Link]

-

This compound - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

-

(r)-methyl 2-(pyrrolidin-2-yl)acetate hydrochloride - ChemUniverse. (n.d.). ChemUniverse. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024). MDPI. [Link]

Sources

An In-Depth Technical Guide to Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery

Abstract

The pyrrolidine ring is a quintessential scaffold in medicinal chemistry, celebrated for its unique three-dimensional architecture and its prevalence in a multitude of biologically active compounds.[1][2] Among the vast arsenal of pyrrolidine-based synthons, Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride stands out as a particularly valuable chiral building block. Its defined stereochemistry and versatile functional handles—a secondary amine and an ester group—provide medicinal chemists with a reliable and adaptable starting point for constructing complex molecular entities. This guide offers a deep dive into the physicochemical properties, core synthetic strategies, and strategic applications of this compound, providing researchers, scientists, and drug development professionals with expert insights into its pivotal role in the synthesis of next-generation therapeutics, particularly those targeting the central nervous system (CNS).[3]

The Strategic Importance of the Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring is considered a "privileged" structure in drug discovery for several compelling reasons.[4][[“]] Unlike flat, aromatic rings, its non-planar, puckered conformation allows for an efficient and precise exploration of three-dimensional pharmacophore space.[1] This phenomenon, known as "pseudorotation," enables substituents on the ring to adopt specific spatial orientations that are critical for selective high-affinity binding to biological targets like enzymes and receptors.[1][[“]]

The stereogenicity of the carbon atoms within the pyrrolidine ring is a key feature.[1] The spatial orientation of substituents can dramatically alter a molecule's biological profile, with different enantiomers or diastereomers often exhibiting vastly different potencies, selectivities, and metabolic stabilities.[[“]] this compound provides a direct entry point into this chiral world, offering a pre-defined stereocenter at the C2 position, which is fundamental to its utility.

Physicochemical Profile and Stereochemical Integrity

This compound is a solid crystalline powder that is typically soluble in water and various organic solvents.[6] Its presentation as a hydrochloride salt is a deliberate and crucial feature, enhancing its stability, shelf-life, and ease of handling compared to the more reactive free base.[7]

| Property | Data | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₂ | [3][8] |

| Molecular Weight | 179.64 g/mol | [3][8] |

| Common CAS Numbers | 340040-67-7 ((R)-isomer); 259868-83-2 ((S)-isomer) | [3][6][8] |

| Appearance | Solid crystalline powder | [6] |

| Key Functional Groups | Secondary amine (as hydrochloride), Methyl ester | N/A |

The core value of this reagent lies in its chirality. The C2 carbon, the attachment point for the acetate side chain, is a stereocenter. The availability of both the (R) and (S) enantiomers allows chemists to systematically investigate the stereochemical requirements of a given biological target.

Core Synthetic Strategies and Methodologies

The synthesis of enantiomerically pure Methyl 2-(pyrrolidin-2-yl)acetate is most commonly achieved by leveraging the chiral pool—naturally occurring chiral molecules that serve as inexpensive and readily available starting materials. L-proline and D-proline are ideal precursors.

Synthesis from the Chiral Pool (L-Proline)

The choice to start from L-proline is driven by its natural abundance, high enantiomeric purity, and established reactivity. This pathway provides a robust and scalable route to the target molecule.

Experimental Protocol: Synthesis of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride from L-Proline

This protocol is an illustrative amalgamation of standard organic synthesis techniques for this molecular class.

Step 1: Esterification of L-Proline.

-

Rationale: The carboxylic acid must be protected as a methyl ester to prevent it from interfering with subsequent reduction steps.

-

Procedure: To a cooled (0 °C) suspension of L-proline (1.0 eq) in methanol (5 mL per g of proline), thionyl chloride (1.2 eq) is added dropwise. The mixture is allowed to warm to room temperature and then refluxed for 4 hours. The solvent is removed under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid.

Step 2: N-Boc Protection.

-

Rationale: The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and direct the reactivity of other functional groups. The Boc group is stable under many reaction conditions but easily removed with acid.

-

Procedure: The crude ester from Step 1 is dissolved in dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added, followed by the slow addition of a base like triethylamine (2.5 eq) at 0 °C. The reaction is stirred at room temperature overnight. The mixture is then washed with water and brine, dried over Na₂SO₄, and concentrated to give Boc-L-proline methyl ester.

Step 3: Reduction of the Ester to the Alcohol.

-

Rationale: The ester is selectively reduced to a primary alcohol. Lithium borohydride (LiBH₄) is a suitable reagent as it is less reactive than LiAlH₄ and less likely to affect the Boc protecting group.

-

Procedure: The Boc-protected ester (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. LiBH₄ (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 3-5 hours until TLC analysis shows complete consumption of the starting material. The reaction is quenched carefully with water, and the product, Boc-L-prolinol, is extracted with ethyl acetate.

Step 4 & 5: Homologation via Oxidation and Wittig Reaction.

-

Rationale: This two-step sequence extends the carbon chain by one atom. The primary alcohol is first oxidized to an aldehyde (Boc-L-prolinal), which then undergoes a Wittig reaction to form an α,β-unsaturated ester.

-

Procedure: Boc-L-prolinol is oxidized using Swern or Dess-Martin periodinane (DMP) conditions to yield the corresponding aldehyde. The crude aldehyde is immediately dissolved in THF and treated with (methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me, 1.2 eq). The reaction is stirred for 12 hours at room temperature.

Step 6: Alkene Hydrogenation.

-

Rationale: The double bond introduced by the Wittig reaction is reduced (saturated) via catalytic hydrogenation. This step stereoselectively forms the desired acetate side chain.

-

Procedure: The product from Step 5 is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (H₂) and stirred under a hydrogen atmosphere (balloon or Parr shaker) for 8 hours. The catalyst is removed by filtration through Celite.

Step 7 & 8: Deprotection and Salt Formation.

-

Rationale: The final steps involve the removal of the Boc protecting group under acidic conditions, followed by conversion to the stable hydrochloride salt.

-

Procedure: The filtrate from the previous step is concentrated. The residue is dissolved in a minimal amount of diethyl ether and treated with a solution of 4M HCl in dioxane or ethereal HCl. The mixture is stirred for 2-4 hours. The resulting precipitate is collected by filtration, washed with cold ether, and dried under vacuum to yield (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride.

Application in Medicinal Chemistry: A Scaffold for CNS Drug Candidates

This compound is a workhorse intermediate for the synthesis of APIs, particularly for CNS disorders.[3] The pyrrolidine moiety can act as a bioisostere for other cyclic amines or mimic the structure of endogenous ligands, while the acetate side chain provides a key vector for molecular elaboration.

Illustrative Case Study: Synthesis of a Hypothetical CNS Agent

Design Rationale: Many CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, possess chiral binding pockets. A drug candidate's design often incorporates a central chiral scaffold to ensure selective interaction. Here, we will use (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride to construct a hypothetical molecule with two distinct pharmacophoric arms, a common strategy in drug design to optimize target engagement and physicochemical properties.

Protocol for Hypothetical CNS Agent Synthesis:

-